3,6-dichloro-N-(2-methylprop-2-en-1-yl)pyridazin-4-amine
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Overview
Description
3,6-dichloro-N-(2-methylprop-2-en-1-yl)pyridazin-4-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and an N-(2-methylprop-2-en-1-yl) substituent at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-methylprop-2-en-1-yl)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,6-dichloropyridazine.
Alkylation: The 3,6-dichloropyridazine undergoes alkylation with 2-methylprop-2-en-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2-methylprop-2-en-1-yl)pyridazin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazines with various functional groups replacing the chlorine atoms.
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Scientific Research Applications
3,6-dichloro-N-(2-methylprop-2-en-1-yl)pyridazin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals, dyes, and polymers with specialized functions.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-methylprop-2-en-1-yl)pyridazin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of chlorine atoms and the N-(2-methylprop-2-en-1-yl) substituent can influence its binding affinity and selectivity towards these targets. The compound may interact with various pathways, including signal transduction, metabolic, and regulatory pathways, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloropyridazine: The parent compound without the N-(2-methylprop-2-en-1-yl) substituent.
3,6-dichloro-N-alkylpyridazin-4-amines: Compounds with different alkyl groups replacing the N-(2-methylprop-2-en-1-yl) group.
Pyridazine derivatives: Compounds with various substituents on the pyridazine ring.
Uniqueness
3,6-dichloro-N-(2-methylprop-2-en-1-yl)pyridazin-4-amine is unique due to the specific combination of chlorine atoms and the N-(2-methylprop-2-en-1-yl) substituent. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
29049-35-2 |
---|---|
Molecular Formula |
C8H9Cl2N3 |
Molecular Weight |
218.1 |
Purity |
95 |
Origin of Product |
United States |
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